molecular formula C19H19N3O4 B2689887 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896366-23-7

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2689887
CAS No.: 896366-23-7
M. Wt: 353.378
InChI Key: IJNAQBVGUSJWIQ-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic benzamide derivative incorporating a 5-oxopyrrolidine moiety. This compound is structurally related to a class of molecules investigated for their potential in targeted protein degradation, a cutting-edge therapeutic modality. Specifically, non-phthalimide cereblon (CRBN) binders, which often feature benzamide-type structures, are being actively researched to overcome the limitations of classical immunomodulatory imide drugs (IMiDs). These novel binders aim to replicate the interactions of a natural CRBN degron while offering enhanced chemical stability and a more favorable selectivity profile, reducing off-target degradation of transcription factors like IKZF1/3 . The structural complexity of this compound, characterized by its electron-withdrawing nitro group and lipophilic aromatic systems, makes it a valuable intermediate for probing protein-ligand interactions and for the synthesis of more complex chemical probes, such as Proteolysis-Targeting Chimeras (PROTACs) . As a heterocyclic compound, it also holds interest in the broader search for new pharmacophores in medicinal chemistry, including the development of antimicrobial agents, given the documented biological activity of other 5-oxopyrrolidine derivatives . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-6-8-15(9-7-12)21-11-14(10-18(21)23)20-19(24)16-4-3-5-17(13(16)2)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNAQBVGUSJWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the nitro group, and the coupling of the benzamide moiety. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Nitro Group: Nitration of the benzene ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling of the Benzamide Moiety: This step involves the reaction of the nitro-substituted pyrrolidine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reagents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

    Reduction of Nitro Group: Formation of an amine derivative.

    Reduction of Carbonyl Group: Formation of a hydroxyl-substituted pyrrolidine.

    Substitution Reactions: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzamide and heterocyclic derivatives, focusing on structural motifs, synthesis, and functional properties.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences: The target compound has a pyrrolidinone ring and nitro group, while this analog features a hydroxy-tert-butyl group and lacks a heterocyclic backbone. The N,O-bidentate directing group in this analog enhances its utility in metal-catalyzed C–H functionalization, unlike the nitro group in the target compound, which may act as an electron-deficient site for nucleophilic attack .
  • Synthesis: Both compounds employ benzoyl chloride intermediates. However, the analog uses 2-amino-2-methyl-1-propanol, whereas the target compound likely requires a pyrrolidinone-based amine.
  • Applications :
    • The analog’s directing group makes it suitable for catalysis, while the nitro group in the target compound may confer reactivity in redox or photochemical applications.

N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide ()

  • Structural Differences: This compound replaces the pyrrolidinone with a pyrido[2,3-d]pyrimidin-4-one core and introduces a fluorine atom. The fluorine atom increases electronegativity and metabolic stability compared to the target’s nitro group, which may undergo reduction to an amine in vivo.
  • Pharmacological Implications :
    • Fluorinated analogs often exhibit enhanced bioavailability and target affinity, suggesting that the target compound’s nitro group could be a liability or prodrug precursor.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

  • Structural Differences: This compound integrates a chromene-oxygen heterocycle and a pyrazolo-pyrimidine system, contrasting with the target’s simpler pyrrolidinone. The sulfonamide and fluorinated aryl groups enhance solubility and binding to hydrophobic pockets in biological targets, whereas the nitro group in the target compound may limit solubility.
  • Thermal Properties :
    • The analog’s melting point (175–178°C) suggests higher crystallinity compared to the target compound, which may have a lower melting point due to less rigid substituents .

Research Implications and Gaps

  • Structural Analysis : The target compound’s crystallographic data (if available) could be refined using SHELXL to compare packing efficiencies and hydrogen-bonding patterns with analogs .
  • Pharmacokinetics : The nitro group’s propensity for reduction necessitates comparative metabolic studies with fluorinated or sulfonamide analogs.
  • Catalytic Utility : Unlike the N,O-bidentate analog , the target compound’s nitro group may limit directing effects but could enable nitro-reductase-mediated activation.

Biological Activity

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer distinct biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring, a nitrobenzamide group, and a methylphenyl substituent. The presence of the nitro group is significant as it often enhances the reactivity and biological interactions of compounds.

Property Details
IUPAC Name This compound
Molecular Formula C19H19N3O4
Molecular Weight 353.37 g/mol
CAS Number 896366-29-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity, leading to various biochemical effects.

Possible Mechanisms:

  • Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit target enzymes.
  • Receptor Binding: The structural features allow for binding to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive species that can damage DNA and other cellular components. Studies have shown that similar compounds can effectively target both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory potential. Nitrobenzamide derivatives have shown promise in inhibiting key inflammatory mediators such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), suggesting that this compound may possess multi-target anti-inflammatory effects .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications provided by the nitro group could enhance its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of nitrobenzamide derivatives, providing insights into their potential therapeutic applications.

  • Study on Antimicrobial Activity:
    • A study demonstrated that nitro derivatives showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM .
  • Anti-inflammatory Mechanism Investigation:
    • Research indicated that certain nitro-substituted benzamides could inhibit iNOS and COX-2 with IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents .
  • Anticancer Efficacy:
    • In vitro studies revealed that similar compounds induced apoptosis in cancer cell lines, with mechanisms involving oxidative stress and mitochondrial dysfunction .

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